4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole
Description
Properties
IUPAC Name |
4-(8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-13-10(8-15-9)7-14-11-3-2-4-12(14)6-5-11/h2-3,8,11-12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWAUBUOSCNJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole typically involves multiple steps, starting from readily available precursors. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Nortropane Core
Compounds sharing the 8-azabicyclo[3.2.1]oct-2-ene core but differing in substituents provide insights into structure-activity relationships (SAR):
Key Observations :
- The phenyl group in 17814-96-9 increases lipophilicity, likely improving blood-brain barrier penetration compared to the oxazole derivative .
- The 2-methyloxazole substituent in the target compound introduces a heterocyclic motif, which may improve solubility and target specificity (e.g., for receptors requiring polar interactions) .
Functional Group Replacements in Bicyclic Systems
Comparisons with compounds featuring alternative heterocycles or functional groups:
Key Observations :
Pharmacologically Active Analogs
Examples from drug development pipelines:
Key Observations :
- GSK 1702934A incorporates a benzimidazole group, suggesting that aromatic nitrogen heterocycles are prioritized for 5-HT4 receptor binding .
Biological Activity
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered attention in pharmacology and medicinal chemistry due to its possible applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound's structure features a bicyclic azabicyclo[3.2.1]octane framework linked to a methyloxazole moiety, which contributes to its biological activity. The IUPAC name is 4-(8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyl-1,3-oxazole, and its molecular formula is with a molecular weight of 204.27 g/mol.
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The oxazole ring is particularly significant as it may facilitate binding to specific biological targets, modulating their activity.
Enzyme Inhibition Studies
Research indicates that this compound acts as an inhibitor of several enzymes involved in metabolic processes:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the regulation of endocannabinoid levels and inflammation. Studies have shown that modifications to the compound can enhance its inhibitory potency against NAAA.
Binding Affinity
Binding studies using radioligand techniques have demonstrated that this compound interacts with muscarinic receptors, suggesting potential applications in neuropharmacology . The binding constants measured in various tissues indicate selective affinity towards certain receptor subtypes.
Pharmacological Applications
In vitro studies have highlighted the potential of this compound in treating inflammatory conditions due to its enzyme inhibitory properties. For instance, a study reported that structural modifications led to variations in potency, indicating the importance of the chemical structure in therapeutic efficacy.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals significant differences in biological activity:
| Compound Name | Structure/Features | Biological Activity |
|---|---|---|
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | Contains a pyrazole ring; similar bicyclic structure | Inhibitory activity against NAAA |
| 5-Ethoxymethyl-Pyrazinyloxy Derivative | Incorporates an ethoxymethyl group; enhances polarity | Improved affinity towards specific enzymes |
| Tetrazole Compounds | Features a tetrazole ring; varied biological activities | Potential calcium channel blockers |
This table illustrates the diversity within this chemical class while underscoring the unique features of this compound regarding its specific structural components and biological targets.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from accessible precursors:
Synthetic Routes:
- Gold(I)-Catalyzed Reactions : The synthesis often employs gold(I) catalysis for the formation of the bicyclic structure.
- Oxidation/Reduction : Various oxidation and reduction reactions are utilized to modify functional groups for enhanced biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
